3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that combines a pyrrolidine ring with a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the quinoxaline moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a quinoxaline derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced quinoxaline derivatives .
Scientific Research Applications
3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-2-thiol share structural similarities with 3-Fluoro-1-(quinoxalin-2-yl)pyrrolidine-3-carboxamide.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide are structurally related
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated pyrrolidine ring with a quinoxaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H13FN4O |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-fluoro-1-quinoxalin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H13FN4O/c14-13(12(15)19)5-6-18(8-13)11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6,8H2,(H2,15,19) |
InChI Key |
INZADMBTZYHYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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